molecular formula C17H19Cl2NO B1437176 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline CAS No. 1040691-36-8

2,4-Dichloro-N-(4-isobutoxybenzyl)aniline

Cat. No. B1437176
M. Wt: 324.2 g/mol
InChI Key: LCEDTWMYQSKSLF-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-isobutoxybenzyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C17H19Cl2NO and a molecular weight of 324.24 .

Scientific Research Applications

Genotoxicity and Carcinogenicity Studies

Research indicates that derivatives of aniline, like 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline, have been studied for their genotoxic and carcinogenic potential. Bomhard and Herbold (2005) explored the genotoxic activities of aniline and its metabolites, finding that most validated studies did not indicate a potential of aniline to induce gene mutations. It was suggested that the carcinogenic effects in the spleen of rats due to aniline exposure might be the endpoint of chronic high-dose damage of the blood, leading to oxidative stress, rather than a direct genotoxic effect (Bomhard & Herbold, 2005).

Environmental Impact and Toxicology

Studies have also focused on the environmental impact and toxicological effects of similar compounds. For example, Zuanazzi et al. (2020) conducted a scientometric review to analyze global trends and gaps in studies about the toxicity of 2,4-D herbicide, a compound structurally related to 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline. They highlighted the importance of further research in molecular biology and environmental exposure assessment (Zuanazzi, Ghisi, & Oliveira, 2020).

Islam et al. (2017) reviewed the impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems, emphasizing the need for more research on its continuous low-level exposure impacts to create a reliable database for regulatory policies (Islam et al., 2017).

Treatment of Wastewater

Research into remedial technologies for eliminating aniline and its derivatives from wastewater has been conducted by Chaturvedi and Katoch (2020). They reviewed various methods, concluding that Advanced Oxidation Processes (AOPs) are the most cost-effective and efficient for this purpose (Chaturvedi & Katoch, 2020).

properties

IUPAC Name

2,4-dichloro-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-12(2)11-21-15-6-3-13(4-7-15)10-20-17-8-5-14(18)9-16(17)19/h3-9,12,20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEDTWMYQSKSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-(4-isobutoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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